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molecular formula C15H26O6 B3418210 4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane CAS No. 1214702-92-7

4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane

Cat. No. B3418210
M. Wt: 302.36 g/mol
InChI Key: CKECEWYVEGPMPE-UHFFFAOYSA-N
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Patent
US04460767

Procedure details

To 250 ml of acetone were added 10.0 g of D-mannitol and 125 mg of anhydrous cupric chloride, and the mixture was stirred for 8 hours under reflux in a warm-water bath at 58° C. The refluxing solvent was continuously dried with 20 g of molecular sieves 3A which was placed between the reaction vessel and the cooling tube. After the conclusion of the reaction, the acetone was distilled off under reduced pressure, and the residue was dissolved in chloroform. The chloroform solution was washed with aqueous sodium hydrogencarbonate and water, and dried over anhydrous magnesium sulfate. When the chloroform was distilled under reduced pressure, there was obtained 16.0 g (96.4%) of 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol (purity of not less than 92%). The compound, when recrystallized from 70% ethanol, showed a melting point of 68.5° to 70.5° C.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:12])[C@H:2]([C@H:4]([C@@H:6]([C@@H:8]([CH2:10][OH:11])[OH:9])[OH:7])[OH:5])[OH:3].[CH3:13][C:14]([CH3:16])=O>>[CH3:13][C:14]1([CH3:16])[O:9][CH:8]([CH:6]2[O:7][C:2]([CH3:4])([CH3:1])[O:5][CH:4]2[CH:2]2[O:3][C:8]([CH3:10])([CH3:6])[O:12][CH2:1]2)[CH2:10][O:11]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C([C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O
Name
cupric chloride
Quantity
125 mg
Type
reactant
Smiles
Name
Quantity
250 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
58 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux in
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The refluxing solvent was continuously dried with 20 g of molecular sieves 3A which
CUSTOM
Type
CUSTOM
Details
After the conclusion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the acetone was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in chloroform
WASH
Type
WASH
Details
The chloroform solution was washed with aqueous sodium hydrogencarbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
When the chloroform was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC1(OCC(O1)C2C(OC(O2)(C)C)C3COC(O3)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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